Econazole nitrate exerts its antifungal effect through a multi-targeted mechanism centered on disrupting the fungal cell membrane [1].
The following diagram illustrates this primary mechanism and other associated actions:
This compound has a broad spectrum of activity against a wide range of fungal pathogens, and it also has action against some Gram-positive bacteria [1] [2] [3].
Table 1: Pathogen Susceptibility and Clinical Efficacy of this compound
| Pathogen Category | Specific Pathogens (Examples) | Associated Clinical Conditions | Reported Clinical Cure Rates |
|---|
| Dermatophytes | Trichophyton rubrum, T. mentagrophytes, T. tonsurans, Microsporum canis, Epidermophyton floccosum [1] | Tinea pedis (athlete's foot), Tinea cruris (jock itch), Tinea corporis (ringworm) [1] | Tinea pedis: ~91% Tinea cruris: ~100% Tinea corporis: ~92% [4] | | Yeasts | Candida species [1] | Cutaneous candidiasis [1] | Effective; often used in 2-week regimen [5] | | Molds | Aspergillus fumigatus, Scopulariopsis brevicaulis [6] [3] | Various skin infections [6] | Formulations show in vitro inhibition [6] | | Other Fungi | Malassezia furfur [1] [3] | Tinea versicolor [1] | Effective [5] | | Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes [3] | Bacterial superinfections, mixed skin infections [3] | Supported by in vitro data [4] [3] |
Research focuses on overcoming the inherent low solubility of this compound (a BCS Class II drug) to enhance its delivery and efficacy [6] [7].
Table 2: Advanced Drug Delivery Systems for this compound
| Formulation Type | Key Components | Characterization & Key Findings | Reference |
|---|---|---|---|
| Topical Gel | Carbopol 940, Propylene glycol, Capmul MCM C8 [6] | pH: ~6.0; Drug Release: Follows Korsmeyer-Peppas model (diffusion & swelling-controlled); Viscosity/Spreadability: Adjustable via polymer concentration [6] | [6] |
| Nanoemulgel | Oleic acid (oil), Tween 80 (surfactant), PEG400 (co-surfactant), Carbopol 940 (gelling agent) [8] | Particle Size: ~192 nm; Zeta Potential: ~ -31 mV; Drug Release: 94.2% over 24 hrs (sustained release, follows Higuchi kinetics); Solubility: Significant increase vs. pure drug [8] | [8] |
| Nanosponge-loaded Hydrogel | β-Cyclodextrin, N,N'-carbonyldiimidazole (crosslinker), Carbopol 934 [7] | Methodology: Quality by Design (QbD) for optimization; Advantages: Prolonged drug delivery, reduced side effects, lower administration frequency [7] | [7] |
For researchers, here are summaries of critical methodologies used in evaluating this compound formulations.
1. Protocol for In Vitro Antifungal Activity (Cup Plate Diffusion Method) [6]
2. Protocol for In Vitro Drug Release Study [6] [8]
The workflow for the overall development and evaluation of a topical formulation is summarized below:
This compound remains a crucial antifungal agent, and modern research is optimizing its use through advanced delivery systems. Its well-defined primary mechanism, combined with secondary effects and a broad spectrum of activity, makes it a robust candidate for treating superficial fungal infections.
Econazole nitrate primarily works by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane [1] [2] [3]. The table below details its core mechanisms and effects.
| Mechanism of Action | Primary Biological Effect | Downstream Consequences |
|---|---|---|
| Inhibition of the cytochrome P-450 enzyme lanosterol 14-α demethylase [1]. | Depletion of vital ergosterol in the fungal cell membrane [1]. | Increased cellular permeability, leakage of cellular contents, and fungal cell death [1]. |
| Potential inhibition of endogenous respiration, interaction with membrane phospholipids, and impairment of triglyceride and/or phospholipid biosynthesis [1]. | Disruption of multiple fungal cellular processes and structures. | Contributes to overall antifungal efficacy. |
This mechanism is effective against dermatophytes and yeasts, making it suitable for treating skin infections [1] [2].
Recent preclinical research reveals a novel mechanism for econazole, showing promise for treating pancreatic ductal adenocarcinoma (PDAC) [4]. Econazole doesn't just inhibit autophagy; it disrupts the process, leading to cancer cell death.
| Mechanism of Action | Key Mediators | Overall Biological Effect |
|---|---|---|
| Induction of autophagy initiation combined with inhibition of lysosome biogenesis [4]. | ATF3 (Activation Transcription Factor 3) and ID-1 (Inhibitor of Differentiation-1) [4]. | Dysfunctional autophagy, massive accumulation of autophagosomes, ER stress, and apoptosis in PDAC cells [4]. |
| Transcriptional repression of ID-1 by ATF3, leading to inactivation of the AKT/mTOR pathway [4]. | AKT/mTOR pathway (a key regulator of cell growth and survival) [4]. | Synergistic enhancement of anticancer effect when combined with trametinib [4]. |
The following diagram illustrates this complex signaling pathway.
The discovery of econazole's anticancer effects relied on advanced and clinically relevant models.
While the anticancer research used the standard drug, formulation science aims to improve topical delivery for its conventional uses. A 2023 study developed a novel This compound topical gel using Carbopol 940 as a gelling agent [5]. The table below summarizes the characterization of these formulations.
| Parameter | Method/Characteristic | Finding/Outcome |
|---|---|---|
| Physical Properties | Visual inspection | Transparent, pale yellow, excellent homogeneity [5]. |
| pH | pH meter | Approximately 6.0, suitable for topical use [5]. |
| Viscosity & Spreadability | Rheological studies | Increased Carbopol concentration raised viscosity but decreased spreadability [5]. |
| Antifungal Efficacy | Cup plate diffusion method | Formulations inhibited growth of Candida albicans and Aspergillus fumigatus [5]. |
| Drug Release Mechanism | In vitro release studies (Korsmeyer-Peppas model) | Anomalous (non-Fickian) diffusion, meaning release is controlled by both diffusion and gel swelling [5]. |
The investigation into this compound is moving in two promising directions:
The table below summarizes the pathogenic fungi against which econazole nitrate has demonstrated activity, based on clinical indications and in vitro studies. [1] [2]
| Pathogen Category | Specific Fungi | Associated Infections / Notes |
|---|---|---|
| Dermatophytes | Trichophyton rubrum, T. mentagrophytes, T. tonsurans | Tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm) [2] [3] |
| Microsporum canis, M. audouini, M. gypseum | Tinea capitis (scalp ringworm) [2] | |
| Epidermophyton floccosum | Tinea pedis, tinea cruris [2] [3] | |
| Yeasts | Candida albicans | Cutaneous candidiasis, vaginal candidiasis [1] [4] [2] |
| Molds | Aspergillus fumigatus | Infections in immunocompromised individuals; inhibition shown in formulated gel studies [1] |
| Other | Malassezia furfur (P. orbiculare) | Tinea versicolor [2] [5] |
This compound exerts its antifungal effect through a multi-faceted mechanism targeting the fungal cell membrane and beyond. [2] [6]
Econazole's dual mechanism of antifungal action.
For researchers developing topical formulations, here are key methodologies to characterize this compound gels. [1]
1. Preparation of Econazole Topical Gel
2. Characterization of Formulated Gel
3. In Vitro Antifungal Activity (Cup Plate Diffusion Method)
4. In Vitro Drug Release Study
High-throughput screening and in silico docking studies have identified this compound as a putative PI3Kα inhibitor. [7]
Here are detailed methodologies for key experiments used to characterize Econazole Nitrate formulations, drawn from recent research.
| Experiment | Objective | Detailed Protocol Summary |
|---|---|---|
| In Vitro Drug Release [1] | To evaluate the release profile of the drug from the formulation over time. | Use a Franz diffusion cell or similar apparatus. Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8 hours). Analyze the drug concentration in the samples using a validated UV spectrophotometer or HPLC method. Fit the release data to kinetic models (e.g., Korsmeyer-Peppas) to determine the release mechanism. |
| Antifungal Activity (Cup Plate Diffusion) [1] | To determine the biological efficacy of the formulation against specific fungi. | Inoculate a solidified agar plate with a standardized spore suspension of the test organism (e.g., Candida albicans). Create wells in the agar and fill them with the test formulation. Incubate the plates at an appropriate temperature (e.g., 37°C for 24-48 hours). Measure the diameter of the zone of inhibition around the well to quantify antimicrobial activity. |
| Skin Permeation & Retention [2] | To measure the drug's ability to penetrate and be retained in skin layers. | Use vertical Franz diffusion cells with human or animal skin membranes. Apply the formulation to the donor compartment. Assemble the receptor compartment filled with a suitable buffer maintained at 37°C. After a set time, separate the skin layers. Analyze the amount of drug that permeated through the skin and the amount retained within different skin layers using HPLC. |
| Salt Cocrystal Preparation [3] | To create a novel solid form of the drug to improve solubility. | Use a liquid-assisted grinding process. Mix Econazole and the coformer (e.g., Gallic Acid) in a specific molar ratio (e.g., 1:0.5) with a small volume of solvent (e.g., water) in a ball mill jar. Grind the mixture at a specific frequency (e.g., 30 Hz) for a set time (e.g., 20 minutes). Characterize the resulting solid using PXRD, DSC, and FTIR to confirm salt cocrystal formation. |
Researchers employ various advanced techniques to enhance the solubility and delivery of this compound. The following diagram illustrates the logical workflow for selecting and evaluating these formulation strategies.
> A decision flow for optimizing this compound formulations.
Polymer-based Topical Gels: A common approach uses gelling agents like Carbopol 940 to create a topical gel. The gel is formulated by first dissolving this compound in a mixture of solubilizers (e.g., Capmul MCM C8) and plasticizers (e.g., propylene glycol), which is then incorporated into the Carbopol gel base [1]. The concentration of the gelling agent directly impacts the viscosity, spreadability, and drug release rate [1].
Nanoemulsions: Oil-in-water nanoemulsions are prepared using the spontaneous emulsification method. This involves mixing the drug with oils (e.g., oleic acid), surfactants (e.g., Tween 20), and co-surfactants (e.g., PEG 200, PEG 400), then adding the mixture to water with mild agitation [4]. Formulations that pass thermodynamic stability tests (heating-cooling cycles, centrifugation) are selected for further characterization [4].
Pharmaceutical Salt Cocrystals: This cutting-edge technique involves forming a new solid form by combining Econazole with a pharmaceutically acceptable coformer (e.g., Gallic Acid) in a specific stoichiometric ratio. The liquid-assisted grinding method is an effective way to produce these cocrystals, which can simultaneously improve solubility and permeability [3].
| Parameter | Details & Quantitative Findings |
|---|---|
| General Absorption Profile | Minimal systemic absorption after topical application to intact skin [1] [2]. |
| Plasma Concentration (Foam) | Adults (tinea pedis, 29 days): Mean C~max~ = 417 ± 218 pg/mL (0.417 ng/mL); T~max~ = 6.8 ± 5.1 h; AUC~(0-12)~ = 3440 ± 1920 pg•h/mL [3]. Pediatrics (12-17 years, 28 days): Mean plasma concentrations: Pre-dose = 397 ± 289 pg/mL; 7h post-dose = 534 ± 745 pg/mL; 11h post-dose = 575 ± 638 pg/mL [3]. | | Skin Layer Distribution | High concentration in the stratum corneum (exceeding MIC for dermatophytes), therapeutic levels in the epidermis, and penetrates to the mid-dermis [1]. | | Metabolism | Processed in the liver [2]. | | Elimination | Majority of the topically applied dose remains on the skin. Systemically absorbed drug is excreted in urine and feces, primarily within 24 hours [1]. |
For researchers, the methodologies from recent advanced formulation studies provide a foundation for pharmacokinetic and efficacy evaluations.
This method is used to generate the human PK data in the table above [3].
This common method assesses release and skin penetration potential of new formulations [4] [5].
This is a sample advanced formulation protocol from a recent study [4].
This compound's primary and repurposed mechanisms are illustrated in the diagram below.
Diagram summarizing the primary antifungal and repurposed anticancer mechanisms of this compound.
The broth microdilution method, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI M27-A/M38-A3), is the benchmark for determining the Minimum Inhibitory Concentration (MIC) of Econazole Nitrate against fungal isolates [1] [2].
The workflow for this standardized testing procedure is outlined below.
The following table summarizes in vitro susceptibility data for this compound against various pathogenic fungi, as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Fungal Pathogens
| Fungal Organism | MIC Range (μg/mL) | Key Context & Comparisons | Source |
|---|---|---|---|
| Candida albicans (n=67) | 0.016 - 16 | MIC₅₀: 8 μg/mL; MIC₉₀: 16 μg/mL. Showed activity comparable to miconazole. | [1] |
| Candida parapsilosis (n=15) | 0.0625 - 16 | Generally low MICs; data suggests good activity. | [1] |
| Candida tropicalis (n=10) | 0.5 - 16 | Variable susceptibility observed. | [1] |
| Dermatophytes | <0.001 - 0.25 | Highly potent activity, comparable to ciclopirox olamine and butenafine HCl. | [3] |
| Malassezia furfur | > 0.5 | Limited activity reported against this yeast. | [3] |
Research indicates that combining Econazole with other compounds can enhance its efficacy, which is particularly relevant for overcoming resistance.
Table 2: Checkerboard Synergy Assay Results Example
| Strain | MIC ECZN Alone (μg/mL) | MIC CHT Alone (μg/mL) | MIC ECZN in Combination (μg/mL) | MIC CHT in Combination (μg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| C. albicans 580 | 16 | 32 | 1 | 8 | 0.3125 | Synergy (SYN) |
| C. albicans 876 | 32 | 128 | 0.5 | 8 | 0.078 | Synergy (SYN) |
For precise quantification of this compound in formulations or research samples, several analytical methods are available.
Beyond its antifungal action, this compound exhibits other biological activities investigated in pre-clinical cancer research.
This compound exerts its antifungal effect through a multi-targeted mechanism centered on disrupting the fungal cell membrane [1].
The following diagram illustrates the primary antifungal mechanism of action of this compound.
For researchers, understanding the clinical evidence and methodologies from key studies is crucial. The following table summarizes efficacy outcomes from a Phase 3 clinical trial of this compound Foam 1% in tinea pedis [4].
| Efficacy Endpoint | This compound Foam 1% (n=246) | Vehicle Foam (n=249) |
|---|---|---|
| Complete Cure (Negative KOH, negative culture, resolved symptoms) | 24.3% | 3.6% |
| Mycological Cure (Negative KOH and negative culture) | 67.6% | 16.9% |
| Effective Treatment (Mycological cure + no/mild symptoms) | 48.6% | 10.8% |
Detailed Methodology of Clinical Trials [4]:
This compound remains a well-established and effective topical antifungal. Research into its novel formulations and a detailed understanding of its multi-faceted mechanism provide a solid foundation for its continued use and future development.
Econazole nitrate, an imidazole antifungal, exerts its primary effect by disrupting the fungal cell membrane. The mechanism can be visualized in the following workflow:
Diagram of econazole's antifungal mechanism of action.
This compound exhibits a broad spectrum of fungistatic (inhibiting growth) and, at higher concentrations, fungicidal (killing fungus) activity against a wide range of pathogens.
Table 1: In vitro Activity of this compound Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) / Activity Notes | Key Findings / Comparative Efficacy |
|---|---|---|
| Dermatophytes | ||
| Trichophyton mentagrophytes | MIC: 0.78 µg/ml (in combination with Miconazole) [4] | The combination of Econazole and Miconazole showed efficacy equal to Ciclopirox olamine, which was among the most active agents tested [4]. |
| Trichophyton rubrum | Active [1] [2] [5] | One of the primary targets for which econazole is indicated [2]. |
| Microsporum canis | Active [2] [5] | A common cause of tinea corporis (ringworm) [2]. |
| Epidermophyton floccosum | Active [1] [2] [5] | A primary target for interdigital tinea pedis (athlete's foot) [1]. |
| Yeasts | ||
| Candida albicans | Active [6] [3] [5] | In early studies, econazole demonstrated efficacy in treating vaginal candidosis [6]. |
| Malassezia furfur | Active (causative agent of tinea versicolor) [2] [5] | Early uncontrolled studies suggested infections with M. furfur might respond slightly less frequently than those due to dermatophytes [6]. |
| Other | ||
| Gram-positive Bacteria | Shows some activity [6] [3] | No useful activity against Gram-negative bacteria [6]. |
Table 2: Key Pharmacodynamic & Physicochemical Properties
| Property | Description |
|---|---|
| Primary Effect | Usually fungistatic, but can be fungicidal at high concentrations or against highly susceptible organisms [3] [2]. |
| Additional Mechanisms | Increases cell membrane permeability; may penetrate cells and interfere with RNA and protein synthesis, and impair lipid metabolism [3]. |
| Solubility | Aqueous solubility is low [7]. Solubility is highest in organic solvents like methanol and ethanol [7]. In formulation studies, it showed high solubility in oleic acid (66 mg/ml) [8]. |
| Resistance | No apparent changes in sensitivity were found in standard lab resistance-induction tests against C. albicans or T. mentagrophytes [6]. In vivo emergence of cross-resistance to other imidazoles (miconazole, clotrimazole) has been reported in one patient [6]. |
Here are standard protocols used to generate the pharmacodynamic data cited in this guide.
1. Determination of Minimum Inhibitory Concentration (MIC)
2. In Vitro Drug Release / Permeation Studies
3. Antifungal Activity Assessment (Zone of Inhibition)
Econazole Nitrate is a broad-spectrum antifungal drug. Its poor solubility is a major focus of research and development efforts [1] [2].
| Property | Description / Value |
|---|---|
| Chemical Name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole mononitrate [3] [4] |
| Molecular Formula | C₁₈H₁₅Cl₃N₂O·HNO₃ [3] [5] |
| Molecular Weight | 444.7 g/mol [3] [5] |
| pKa | Information not located in available literature |
| Solubility in Water | Very low (<0.1 g/100 mL at 19 °C) [3] |
| Solubility in Organic Solvents | Soluble in DMSO (≥20.35 mg/mL) and Ethanol (≥9.6 mg/mL) [5] |
| BCS Classification | Class II (Low solubility, high permeability) [1] |
Researchers employ various techniques to improve the dissolution and efficacy of this compound. The following diagram illustrates the primary strategies explored.
Key strategies to overcome this compound solubility limitations include crystal engineering, gel formulations, nanotechnology, and cyclodextrin complexation [1] [2].
A promising approach is the creation of a salt cocrystal with Gallic Acid (GA), which synergistically improves properties [2].
Topical gels are a favorable delivery system for this compound, offering advantages over creams [1].
Econazole nitrate, an imidazole antifungal, primarily exerts its effect by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase (Erg11p) [1] [2]. This enzyme is essential for converting lanosterol to ergosterol, the main sterol in the fungal cell membrane.
The diagram below illustrates the primary mechanism of action and consequences on the fungal cell.
The following table summarizes in vitro minimum inhibitory concentration (MIC) data for econazole and other common antifungals against various Candida species, demonstrating its potent activity.
| Candida Species | Econazole MIC range (µg/mL) | Miconazole MIC range (µg/mL) | Itraconazole MIC range (µg/mL) | Fluconazole MIC range (µg/mL) |
|---|---|---|---|---|
| C. albicans (n=67) | 0.016 - 16 | 0.016 - 16 | 0.032 - 16 | 0.25 - 64 |
| C. parapsilosis (n=15) | 0.0625 - 16 | 0.016 - 16 | 0.032 - 16 | 0.25 - 64 |
| C. tropicalis (n=10) | 0.5 - 16 | Information Missing | 0.125 - 16 | Information Missing |
| All Tested Isolates (n=100) | 0.016 - 16 | 0.016 - 16 | 0.032 - 16 | 0.25 - 64 |
Data adapted from a 2015 study on clinical isolates from superficial infections [4] [5].
A more recent 2025 retrospective study aligns with these findings, showing that while resistance to azoles is rising, econazole remains an effective agent, particularly in topical formulations for superficial infections [6].
Combining econazole with non-azole compounds is a promising strategy to enhance its efficacy and combat resistant strains.
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the cited literature.
Broth Microdilution for MIC Testing [4] [5] This is the standard CLSI (Clinical and Laboratory Standards Institute) method (e.g., M27-A / M38-A3) for determining antifungal susceptibility.
Checkerboard Microdilution for Synergy Studies [8] This method extends the broth microdilution to test two drugs in combination.
The workflow for conducting these assays is summarized below.
While econazole is effective, understanding resistance is crucial for drug development.
The table below summarizes the key experimental findings on econazole's activity against M. tuberculosis.
| Strain / Context | Key Finding | Quantitative Value | Citation |
|---|---|---|---|
| Multidrug-Resistant (MDR) M. tuberculosis | Minimum Inhibitory Concentration (MIC₉₀) | 0.120 - 0.125 µg/mL | [1] |
| Multidrug-Resistant (MDR) M. tuberculosis | Minimum Bactericidal Concentration (MBC) | 0.125 - 0.150 µg/mL | [1] |
| Actively growing M. tuberculosis H37Rv | Econazole concentration causing >3 log kill (sterilization) | 200 µM (at 7 days) | [2] |
| Actively growing M. tuberculosis H37Rv | Econazole concentration causing growth inhibition | 20 µM and 100 µM (sterilized cultures by day 14) | [2] |
Research indicates that econazole's antimycobacterial action is multifaceted and distinct from its common antifungal mechanism.
Econazole's primary action is not fully confirmed, but it interacts with several bacterial cytochrome P450 enzymes (P450s). M. tuberculosis has 20 such P450s, and econazole is known to bind to several, including CYP51, CYP121, CYP130, CYP125, and CYP144 [2]. As these P450s are involved in various metabolic processes, their inhibition can disrupt vital bacterial functions. The following diagram outlines the primary hypothesized mechanisms:
Hypothesized mechanisms of econazole against M. tuberculosis.
Econazole exposure causes a rapid, concentration-dependent increase in reactive oxygen species (ROS) within M. tuberculosis [2]. This ROS burst is a specific response to imidazoles like econazole and is not observed with other antibiotics like rifampicin. However, experiments where bacteria were engineered to overexpress superoxide dismutase (SodC), a ROS-detoxifying enzyme, showed that this conferred little to no protection against econazole [2]. This key finding suggests that while ROS is a marker of econazole-induced stress, it may not be the primary cause of bacterial death.
For researchers seeking to replicate or build upon these findings, here are the methodologies from key studies.
In M. tuberculosis, resistance to econazole is not linked to mutations in the P450 enzyme targets. Instead, it is primarily associated with mutations in the gene Rv0678 [2]. Rv0678 is a transcriptional repressor that controls the mmpS5-mmpL5 efflux pump system. Mutations in Rv0678 lead to the pump's overexpression, resulting in increased efflux of the drug from the bacterial cell and conferring resistance [2].
The repurposing of econazole as a novel antitubercular agent presents a promising research avenue, particularly for combating multidrug-resistant tuberculosis. Future work should focus on identifying its precise primary target and optimizing its properties for systemic use.
Econazole nitrate's antifungal activity stems from its interaction with key fungal enzymes and structures, summarized in the diagram below:
Econazole's primary action inhibits ergosterol synthesis, while its secondary effect causes oxidative damage.
The primary mechanism is the inhibition of ergosterol biosynthesis [1] [2]. Econazole targets and inhibits the fungal enzyme lanosterol 14-α demethylase, a cytochrome P-450 enzyme essential for converting lanosterol to ergosterol [1]. This results in:
The combined effect leads to a weakened cell membrane with increased cellular permeability, causing leakage of cellular contents and eventual fungal cell death [1].
Secondary mechanisms contribute to econazole's antifungal effect [1] [3]:
For researchers, standardized protocols are key for evaluating econazole's efficacy, especially against resistant strains.
This method is used to study interactions between econazole and other compounds, such as the alkaloid chelerythrine (CHT) [4].
Detailed Experimental Protocol [4]:
The workflow for this assay is as follows:
Workflow for checkerboard microdilution assay to evaluate drug synergy.
The quantitative outcomes of synergy testing between this compound (ECZN) and chelerythrine (CHT) against resistant C. albicans are shown in the table below.
Table 1: Synergistic Activity of this compound (ECZN) and Chelerythrine (CHT) Against Fluconazole-Resistant Candida albicans Isulates [4]
| C. albicans Strain | MICCHT alone (µg/mL) | MICECZN alone (µg/mL) | MICCHT comb (µg/mL) | MICECZN comb (µg/mL) | FICI | Interpretation |
|---|---|---|---|---|---|---|
| 580 | 32 | 16 | 8 | 1 | 0.31 | Synergism |
| 659 | 64 | 16 | 4 | 1 | 0.13 | Synergism |
| 687 | 64 | 32 | 16 | 8 | 0.50 | Synergism |
| 762 | 64 | 32 | 16 | 4 | 0.38 | Synergism |
| 817 | 128 | 32 | 16 | 1 | 0.16 | Synergism |
| 876 | 128 | 32 | 8 | 0.5 | 0.08 | Synergism |
| 885 | 64 | 16 | 16 | 2 | 0.38 | Synergism |
| 893 | 32 | 32 | 8 | 0.5 | 0.27 | Synergism |
| 904 | 64 | 32 | 16 | 4 | 0.38 | Synergism |
| 0604109 | 64 | 32 | 16 | 4 | 0.38 | Synergism |
This assay validates the results of the checkerboard test by demonstrating the rate of antifungal killing over time [4].
Detailed Experimental Protocol [4]:
The demonstrated synergy between econazole and chelerythrine is a significant finding for overcoming antifungal resistance [4]. This combination strategy can be particularly useful for managing infections caused by fluconazole-resistant Candida albicans strains. The clinical relevance of this synergy includes:
Capillary zone electrophoresis (CZE) has emerged as a powerful analytical technique for the separation and quantification of pharmaceutical compounds, particularly for ionic substances and those containing ionizable functional groups. This application note provides a detailed protocol for the quantification of econazole nitrate, an imidazole-derived antifungal agent, in cream formulations using CZE. The method offers several advantages over traditional chromatographic techniques, including high separation efficiency, minimal solvent consumption, and reduced analysis time. This compound exhibits its antifungal activity through inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity [1]. The imidazole ring in its structure provides ionizable characteristics that make it particularly amenable to CZE analysis [2].
The methodology outlined in this document has been developed and validated according to regulatory guidelines for analytical procedures, demonstrating excellent accuracy, precision, and reliability for quality control applications in pharmaceutical analysis [3] [4]. This protocol is designed specifically for researchers, scientists, and drug development professionals requiring robust analytical methods for antifungal drug quantification.
Capillary zone electrophoresis separates analytes based on their electrophoretic mobility in an electrolyte solution under the influence of an applied electric field. The electrophoretic mobility (μe) of an ion is described by the equation: μe = q/(6πηr), where q represents the ion charge, r the ion radius, and η the solution viscosity [5]. In uncoated fused silica capillaries, the inner surface contains ionizable silanol groups that become negatively charged at pH > 3, generating an electroosmotic flow (EOF) toward the cathode. The electroosmotic mobility is defined as μeof = εζ/(4πη), where ε is the dielectric constant and ζ the zeta potential [5]. For this compound, which possesses basic properties due to its imidazole moiety, the positively charged species migrates toward the cathode through a combination of electrophoretic movement and EOF.
This compound is a broad-spectrum antifungal agent belonging to the imidazole class, chemically described as 1-[(2-(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate [1]. The compound contains an imidazole ring that can undergo protonation at acidic pH, facilitating its separation through CZE. This compound has a melting point of approximately 163°C and demonstrates highest solubility in oleic acid (66 mg/mL) among various pharmaceutical solvents [1]. The UV spectrum of this compound shows maximum absorption at 200 nm and 218 nm, with additional peaks at 265 nm in mixed solvent systems [1] [6]. These properties are exploited in the development of the CZE method with direct UV detection.
The CZE analysis requires the following instrumentation:
All chemicals should be of analytical reagent grade:
The optimal separation is achieved using 20 mmol/L phosphate buffer at pH 2.5 [3]. The preparation procedure is as follows:
Table 1: Background Electrolyte Composition
| Component | Concentration | Purpose |
|---|---|---|
| Sodium dihydrogen phosphate | 20 mmol/L | Provides buffering capacity |
| Ortho-phosphoric acid | To adjust pH 2.5 | Controls EOF and analyte charge |
| - | - | - |
For pharmaceutical cream formulations:
Table 2: Optimal CZE Operational Parameters
| Parameter | Optimal Condition | Alternative Reported Conditions |
|---|---|---|
| Capillary dimensions | 31.5 cm × 50 μm I.D. [3] | 8.5 cm effective length [7] |
| Background electrolyte | 20 mmol/L phosphate buffer, pH 2.5 [3] | 20 mM ammonium hydrogen carbonate [7] |
| Applied voltage | +30 kV [3] | - |
| Temperature | Controlled (25°C recommended) [3] | - |
| Detection wavelength | 200 nm [3] | 214 nm, 220 nm, 254 nm [7] |
| Injection | Hydrodynamic or electrokinetic | Pressure injection 50 mbar for 5 s [7] |
| Run time | <5 minutes [3] | - |
Capillary Conditioning:
System Equilibration:
Sample Injection:
Separation:
Shutdown Procedure:
The following workflow diagram illustrates the complete CZE analysis procedure:
The CZE method for this compound quantification has been validated according to ICH guidelines, demonstrating the following performance characteristics [3] [4]:
Table 3: Method Validation Results for this compound CZE Assay
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Accuracy (Recovery) | 98.1-102.5% [3] | 98-102% |
| Precision (RSD) | <2.0% [3] | ≤2% |
| Linearity (Correlation coefficient) | 0.9995 [3] | ≥0.999 |
| Range | 5.62-100 μg/mL [3] | From LOQ to 120% of test concentration |
| Limit of Detection (LOD) | 1.85 μg/mL [3] | - |
| Limit of Quantification (LOQ) | 5.62 μg/mL [3] | - |
| Specificity | No interference from excipients [3] | Complete separation from impurities |
| Robustness | Stable to minor changes in buffer pH, concentration, and voltage [3] | RSD < 2% for deliberate changes |
System suitability tests should be performed before each analytical run to ensure method reliability:
This CZE method has been successfully applied to the quantification of this compound in cream formulations [3]. The simple extraction procedure using hydrochloric acid provides excellent recovery without interference from formulation excipients. The method is suitable for quality control in pharmaceutical manufacturing and stability studies.
For analysis of multiple imidazolic antifungal drugs simultaneously, modified conditions using 75 mM acetic acid-acetate buffer at pH 5.18 with UV detection at 196 nm have been reported, enabling the separation of ketoconazole, clotrimazole, and econazole in a single run [2]. This approach may be valuable for laboratories analyzing multiple antifungal agents.
The following diagram illustrates the separation mechanism and detection principle:
The CZE method described provides a robust, accurate, and precise approach for quantifying this compound in pharmaceutical formulations. The technique offers significant advantages over traditional HPLC methods, including reduced solvent consumption, faster analysis times, and high separation efficiency. The validated method demonstrates excellent performance characteristics with recovery rates of 98.1-102.5% and precision better than 2.0% RSD, making it suitable for quality control applications in pharmaceutical analysis [3].
Econazole nitrate is a broad-spectrum imidazole derivative antifungal agent used to treat various skin infections, including athlete's foot, jock itch, ringworm, and cutaneous candidiasis [1]. Despite its therapeutic efficacy, this compound faces significant delivery challenges due to its classification as a Biopharmaceutical Classification System (BCS) Class II/IV compound, characterized by low solubility and low permeability [2]. These inherent limitations result in incomplete absorption from conventional formulations and variable bioavailability, ultimately restricting its therapeutic potential.
Nanoemulsions have emerged as promising carrier systems to overcome these challenges, particularly for topical antifungal applications. These heterogeneous biphasic systems consist of immiscible liquids (oil and water) stabilized by appropriate surfactants and co-surfactants, with droplet sizes typically ranging from 20-500 nm [3] [4]. The spontaneous emulsification method offers distinct advantages for this compound formulation, including simple processing without requiring complex equipment, energy efficiency compared to high-energy methods, preservation of drug stability by avoiding high-shear stress, and production of thermodynamically stable systems with prolonged shelf life [5].
For antifungal applications, nanoemulsions enhance therapeutic efficacy through multiple mechanisms: improved solubility of lipophilic drugs in the oil phase, enhanced skin permeability and penetration, increased surface area for drug release, and targeted delivery to infection sites in the skin layers [4] [6].
The first critical step in formulating this compound nanoemulsion involves comprehensive solubility studies to identify optimal components that maximize drug loading capacity.
Table 1: Solubility Profile of this compound in Various Excipients
| Category | Excipient | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Oils | Oleic acid | 66.0 | [6] |
| Peppermint oil | Not specified | [2] | |
| Almond oil | Moderate | [6] | |
| Olive oil | Moderate | [6] | |
| Surfactants | Tween 80 | 11.23 | [6] |
| Tween 40 | Not specified | [2] | |
| Tween 20 | Not specified | [5] | |
| Co-surfactants | PEG 400 | 3.8 | [6] |
| Propylene glycol | Not specified | [2] | |
| Ethanol | Not specified | [6] |
Based on solubility data, the following component combinations are recommended:
The surfactant-to-co-surfactant (Smix) ratio significantly impacts nanoemulsion formation and stability. A 5:1 weight ratio of Tween 40 to propylene glycol has demonstrated optimal performance in pseudo-ternary phase diagram studies [2].
Pseudo-ternary phase diagrams are essential tools for identifying the precise concentration ranges where stable nanoemulsions form.
Table 2: Optimized Nanoemulsion Composition Zones Based on Phase Behavior
| Component | Concentration Range (% w/w) | Role in Formulation |
|---|---|---|
| Oil phase | 10-15% | Solubilizes drug, affects permeability |
| Smix (S:CoS 5:1) | 20-30% | Stabilizes interface, reduces surface tension |
| Aqueous phase | 55-70% | Continuous phase, completes 100% |
| Drug loading | 1% | Therapeutic concentration |
The methodology for phase diagram construction involves:
The following detailed protocol outlines the preparation of this compound nanoemulsion using spontaneous emulsification:
Critical Parameters and Considerations:
For enhanced topical application, the nanoemulsion can be incorporated into a gel matrix to form a nanoemulgel:
Comprehensive characterization is essential to ensure optimal nanoemulsion properties and performance.
Table 3: Standard Characterization Methods for this compound Nanoemulsion
| Parameter | Method | Specifications | Reference |
|---|---|---|---|
| Droplet size | Dynamic light scattering | 80-200 nm | [6] [2] |
| Polydispersity index (PDI) | Dynamic light scattering | <0.3 indicates monodisperse system | [4] |
| Zeta potential | Electrophoretic mobility | ±30 mV indicates good stability | [6] |
| Drug content | HPLC/UV spectroscopy | 95-105% of theoretical loading | [2] |
| Entrapment efficiency | Ultracentrifugation/ dialysis | >90% | [6] |
| pH | pH meter | 5.5-6.5 for topical compatibility | [2] |
| Viscosity | Rotational viscometer | Suitable for topical application | [6] |
| In vitro drug release | Franz diffusion cell | 85-95% over 24 hours | [6] |
Droplet Size and Zeta Potential Analysis:
In Vitro Drug Release Studies:
HPLC Method Parameters:
Long-term stability is critical for pharmaceutical product development. The following protocol evaluates nanoemulsion stability:
Stable formulations should maintain physicochemical properties within acceptable limits throughout the study period with no signs of phase separation, creaming, or cracking.
To confirm therapeutic efficacy post-formulation:
The spontaneous emulsification method provides a robust, reproducible approach for formulating this compound nanoemulsions with enhanced solubility and potential for improved therapeutic efficacy. The key advantages of this technology include increased drug loading capacity, enhanced skin penetration, sustained release properties, and thermodynamic stability.
Critical Success Factors:
This protocol provides researchers with a detailed framework for developing effective topical nanoemulsion formulations of this compound, addressing the inherent challenges of this valuable antifungal agent while leveraging the advantages of nanocarrier systems for improved dermatological therapy.
Econazole nitrate is a broad-spectrum imidazole antifungal agent widely used in topical formulations for the treatment of skin infections. Analytical method validation is a critical requirement in pharmaceutical analysis to ensure the identity, strength, quality, purity, and potency of drug substances and products. High-performance liquid chromatography with diode array detection (HPLC-DAD) has emerged as a powerful technique for the simultaneous determination of this compound and related compounds in complex formulations. This application note provides a detailed protocol for a validated stability-indicating HPLC method that enables precise quantification of this compound while effectively separating it from potential degradants and excipients.
The International Conference on Harmonization (ICH) guidelines mandate that analytical methods used for quality control must be properly validated to provide reliable data for regulatory submissions. The method described herein has been developed and validated in accordance with these regulatory requirements and demonstrates excellent performance characteristics for the analysis of this compound in pharmaceutical dosage forms. By implementing this robust HPLC protocol, researchers and quality control professionals can ensure accurate and reproducible results throughout the product lifecycle.
The HPLC method detailed in this application note represents a comprehensive approach to this compound analysis, specifically designed to separate the active pharmaceutical ingredient from preservatives (benzoic acid), antioxidants (butylated hydroxyanisole), and potential degradation products. This method has been demonstrated to be stability-indicating through forced degradation studies, making it suitable for both quality control and stability testing applications. The method employs a gradient elution profile with a C8 column and mobile phase consisting of 0.2% w/v phosphoric acid (pH 3.0) and methanol, with detection at multiple wavelengths to optimize sensitivity for each analyte [1].
This validated method offers several significant advantages over alternative techniques. While capillary zone electrophoresis has been reported for this compound determination [2] [3], the HPLC approach provides superior separation efficiency for complex mixtures. Similarly, UV spectrometric methods [4] lack the capability to separate degradation products, while HPTLC methods [5] may offer lower reproducibility for quantitative analysis. The simultaneous determination of multiple components in a single analysis significantly enhances laboratory efficiency and reduces analytical costs compared to methods that require separate procedures for actives and preservatives.
The HPLC system should consist of the following components: a quaternary gradient pump capable of precise mobile phase mixing, an autosampler with temperature control, a column oven with accurate temperature stabilization (±1°C), and a diode array detector with a high-pressure cell. The system should be connected to a computer workstation with chromatography data software for instrument control, data acquisition, and processing. Prior to method validation, analytical instrument qualification should be performed to verify proper module and system performance in accordance with USP general chapter <1058> on Analytical Instrument Qualification [6].
Materials required:
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Thermo Hypersil BDS C8 (4.6 × 150 mm, 5 μm particle size) |
| Mobile Phase A | 0.2% w/v phosphoric acid (adjusted to pH 3.0 using ammonia solution) |
| Mobile Phase B | Methanol (HPLC grade) |
| Gradient Program | Time (min) → %B: 0→50, 5→60, 10→70, 15→80, 20→90, 25→90, 30→50 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C ± 2°C |
| Injection Volume | 10 μL |
| Detection Wavelengths | 225 nm (this compound, benzoic acid), 242 nm (triamcinolone acetonide), 290 nm (butylated hydroxyanisole) |
| Run Time | 35 minutes |
| Retention Times | Benzoic acid: 8.11 min, Triamcinolone acetonide: 12.45 min, Butylated hydroxyanisole: 14.28 min, this compound: 18.36 min [1] |
The column should be equilibrated with initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved. The gradient program includes a re-equilibration step to ensure reproducible retention times between injections. When using a different C8 column, minor adjustments to the gradient profile may be necessary to achieve similar separation characteristics.
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of 1000 μg/mL. Prepare working standard solutions by appropriate dilution with mobile phase A to concentrations spanning the expected range (1.5-300 μg/mL for this compound) [1].
Sample Solution Preparation (Cream Formulation): Accurately weigh an amount of cream equivalent to approximately 25 mg of this compound into a 50 mL centrifuge tube. Add 25 mL of methanol and vortex mix for 5 minutes. Sonicate for 10 minutes with occasional shaking, then centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.45 μm membrane filter. Transfer 1.0 mL of the filtrate to a 10 mL volumetric flask and dilute to volume with mobile phase A [1].
Method validation was performed following ICH guidelines Q2(R1) to establish that the analytical procedure is suitable for its intended purpose. The validation protocol included assessments for specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [7] [6].
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Results for this compound | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.5-300 μg/mL | R² > 0.999 |
| Correlation Coefficient | > 0.9999 | R² ≥ 0.999 |
| Detection Limit (LOD) | 0.15 μg/mL (S/N ≥ 3) | Signal-to-noise ratio ≥ 3:1 |
| Quantitation Limit (LOQ) | 0.45 μg/mL (S/N ≥ 10) | Signal-to-noise ratio ≥ 10:1, RSD < 2% |
| Precision (Repeatability) | RSD < 1.0% (n=6) | RSD ≤ 2.0% |
| Intermediate Precision | RSD < 1.5% (different days, analysts, instruments) | RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.5-101.2% | 98-102% |
| Robustness | RSD < 2.0% for variations in flow rate (±0.1 mL/min), mobile phase pH (±0.1), organic composition (±2%) | No significant impact on system suitability |
The linearity was evaluated by preparing standard solutions at five to seven concentration levels across the specified range. The correlation coefficient should be greater than 0.999, indicating an excellent relationship between concentration and detector response. The precision was assessed by analyzing six independent sample preparations from a homogeneous sample, with the relative standard deviation (RSD) of peak areas not exceeding 2.0% [1] [8].
System suitability tests verify that the chromatographic system is adequate for the intended analysis. These tests should be performed daily before sample analysis. The following system suitability criteria must be met:
A system suitability test solution should be prepared containing all analytes at approximately 100% of test concentration. The chromatogram should be evaluated to ensure all peaks are well-resolved and meet the above criteria before proceeding with sample analysis [6] [8].
The stability-indicating nature of the method was demonstrated through forced degradation studies under various stress conditions, including acidic, alkaline, and neutral hydrolysis, oxidative stress, thermal degradation, and photolytic exposure. The method effectively separated this compound from all degradation products, confirming its capability to accurately measure the active ingredient in the presence of degradants. Peak purity was verified using diode array detection, confirming the homogeneity of the econazole peak in stressed samples [1].
Forced degradation should result in approximately 5-15% degradation of the active ingredient to demonstrate the method's ability to detect changes in drug substance stability. If the sample shows no degradation after harsh conditions (e.g., 2 mol/L acid or base at 90°C for 12 hours), it can be considered stable under those conditions, and no further degradation is needed. After degradation treatment, both sample solution and blank solvent should be adjusted to the pH of the mobile phase before injection to prevent adverse effects on the column [8].
Acidic Degradation: Add 1 mL of 1N hydrochloric acid to 10 mg of this compound in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool to room temperature, neutralize with 1N sodium hydroxide, and dilute to volume with methanol.
Alkaline Degradation: Add 1 mL of 1N sodium hydroxide to 10 mg of this compound in a 10 mL volumetric flask. Heat at 60°C for 1 hour. Cool to room temperature, neutralize with 1N hydrochloric acid, and dilute to volume with methanol.
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 10 mg of this compound in a 10 mL volumetric flask. Allow to stand at room temperature for 1 hour. Dilute to volume with methanol.
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 24 hours. Prepare a solution of the exposed material in methanol at appropriate concentration.
Photolytic Degradation: Expose solid this compound to UV light (approximately 4500 lux) for 48 hours. Prepare a solution of the exposed material in methanol at appropriate concentration [1] [8].
After each treatment, analyze the samples using the validated HPLC method. Compare the chromatograms with those from untreated samples to identify degradation products and assess method selectivity.
The validated HPLC method has been successfully applied to the analysis of this compound in cream dosage forms. The method effectively separates the drug from formulation excipients, preservatives, and antioxidants, providing accurate quantification of the active ingredient. Sample preparation involves a simple extraction procedure with methanol, followed by filtration and dilution, demonstrating the method's practicality for routine quality control applications [1].
For assay determination, inject the prepared sample solution and calculate the this compound content by comparing the peak area with that of the reference standard. The acceptance criteria for the dosage form should be within 90-110% of the labeled claim. For content uniformity testing, analyze ten individual dosage units and calculate the acceptance value according to pharmacopeial requirements. The RSD for content uniformity should not exceed 6.0% [8].
The following workflow diagram illustrates the complete process from method development to application:
Figure 1: HPLC Method Development and Validation Workflow
The validated stability-indicating HPLC-DAD method described in this application note provides a robust and reliable approach for the simultaneous determination of this compound, triamcinolone acetonide, benzoic acid, and butylated hydroxyanisole in cream dosage forms. The method demonstrates excellent separation efficiency, specificity, linearity, precision, and accuracy across the validated concentration range. The forced degradation studies confirm the stability-indicating capability of the method, making it suitable for both quality control testing and stability studies.
This method offers significant advantages over existing techniques, including its ability to simultaneously quantify multiple active and inactive components, its comprehensive validation according to regulatory guidelines, and its practical application to real pharmaceutical formulations. Implementation of this method in quality control laboratories can ensure the consistent quality, safety, and efficacy of this compound-containing products throughout their shelf life.
1. Introduction Mesoporous Silica Nanoparticles (MSNs) have emerged as a transformative solution in drug delivery, overcoming limitations of conventional systems such as poor permeability, toxicity, and suboptimal efficacy [1]. Their remarkable structural tunability, high surface area, and biocompatibility make them an excellent vehicle for antifungal agents like Econazole Nitrate (EN) [2]. EN, a broad-spectrum imidazole antifungal, suffers from poor aqueous solubility, skin irritation, and requires frequent administration in conventional formulations. Loading EN into MSNs enhances its stability, provides controlled release, improves skin penetration, and reduces side effects, offering a superior platform for treating resistant fungal infections [2]. This protocol details a statistically optimized sol-gel method for the preparation and evaluation of EN-loaded MSNs.
2. Synthesis Protocol: Sol-Gel Method The following is a step-by-step procedure for preparing drug-loaded MSNs via the sol-gel process, adapted from a central composite rotatable design (CCRD) study [2].
2.1. Materials
2.2. Experimental Procedure
The workflow below illustrates the preparation and loading process.
3. Optimization and Formulation Design To achieve high-yield and controlled-release MSNs, a Central Composite Rotatable Design (CCRD) is recommended. This statistical approach efficiently studies the interactive effects of critical formulation variables.
3.1. Independent Variables and Levels The table below outlines the factors and their levels as used in the CCRD.
Table 1: Independent Variables and Their Levels in the CCRD | Variable | Name | Levels | | :--- | :--- | :--- | | X1 | Oil Concentration | 30 ml - 100 ml | | X2 | Stirring Time | 1 hour - 3 hours | | X3 | pH | 4.47 - 7.00 |
3.2. Dependent Variables (Responses) The process is optimized for the following key responses:
3.3. Optimized Formulation Parameters The CCRD model can identify an optimized set of parameters. One reported optimized formulation is [2]:
4. Characterization and Evaluation Protocols Rigorous characterization is essential to confirm the successful formation and desired properties of EN-MSNs.
4.1. Physicochemical Characterization
4.2. Drug-Polymer Interaction Studies
4.3. In Vitro Drug Release Study
The following diagram summarizes the key characterization steps and their logical sequence.
5. Biological Evaluation
6. Troubleshooting Guide
| Issue | Possible Cause | Suggested Remedy |
|---|---|---|
| Low Yield | Incomplete precipitation or loss during filtration | Optimize oil concentration and stirring time; ensure complete washing. |
| Large Particle Size | Too rapid gelation or high oil viscosity | Adjust pH adjustment rate; consider using a different oil or surfactant. |
| Poor Drug Release | Drug crystallized on external surface or pore blocking | Ensure proper washing after synthesis; verify drug is loaded inside pores via DSC/XRD. |
| Formulation Instability (Aggregation) | Low zeta potential | Ensure proper drying and storage; functionalize surface to increase charge. |
1. Introduction this compound (EN) is a broad-spectrum imidazole antifungal agent used to treat various skin infections. However, it belongs to Biopharmaceutical Classification System (BCS) Class II, characterized by poor aqueous solubility, which can limit its skin penetration and therapeutic efficacy after topical application [1]. Transferosomes (TFs) are ultra-deformable vesicular systems composed of phospholipids and an edge activator. They can improve the transdermal delivery of drugs by squeezing through intercellular spaces of the stratum corneum, the skin's main barrier, thereby enhancing skin penetration and providing a controlled release of the drug [2] [1].
2. Formulation Composition & Optimization The formulation of EN-loaded transferosomes involves a blend of phospholipids and edge activators.
The table below summarizes typical components and their roles in the formulation:
Table 1: Typical Composition of EN-Loaded Transferosomes
| Component | Example Concentration | Function/Role |
|---|---|---|
| This compound | Active drug | Broad-spectrum antifungal agent [1] |
| Phospholipid (e.g., Soyabean lecithin, Cholesterol) | Matrix-forming component | Forms the primary bilayer structure of the vesicle [2] |
| Edge Activator (e.g., Sodium Cholate, Span 80, Brij 35) | Surfactant that destabilizes the lipid bilayer, conferring flexibility and deformability [2] | |
| Solvent System | Methanol, Chloroform | Used in the thin film hydration process [1] |
| Hydration Medium | Phosphate Buffer Saline (PBS) | Aqueous medium for hydrating the thin film [1] |
3. Experimental Protocol: Thin Film Hydration Method
The following is a detailed step-by-step protocol for preparing EN transferosomes using the thin film hydration method [1].
Step 1: Preparation of the Thin Film
Step 2: Hydration of the Film
Step 3: Size Reduction
Step 4: Formation of Transfersomal Gel
4. Characterization and Evaluation The prepared EN-loaded transferosomes and the final gel are evaluated for critical quality attributes. The table below summarizes typical results from research studies:
Table 2: Characterization of EN-Loaded Transferosomes and Gel
| Parameter | Method / Instrument | Typical Results |
|---|---|---|
| Particle Size | Dynamic Light Scattering | 0.28 - 0.71 µm [1] |
| Zeta Potential | Electrophoretic Light Scattering | ~ -27 mV to -30 mV [3] [4] |
| Entrapment Efficiency (%) | Ultracentrifugation / Dialysis | 31.5% - 78.3% [1] [4] |
| Drug Content (%) | UV-Spectroscopy | >90% [2] [4] |
| In Vitro Drug Release | Franz Diffusion Cell | 80.01% - 95.9% over 6-24 hours [2] [1] |
| pH | pH Meter | 5.68 ± 0.86 [4] |
| Viscosity | Viscometer | ~10,390 cPs [4] |
Additional Evaluations:
The following diagram illustrates the complete preparation and evaluation workflow for this compound transferosomal gel.
The data from various studies conclusively demonstrates that the thin film hydration method is a robust and effective technique for formulating this compound-loaded transferosomes. The process yields vesicles with desirable characteristics such as nanometric particle size, high entrapment efficiency, and negative zeta potential, which contributes to colloidal stability [1] [4].
The subsequent incorporation of these optimized transferosomes into a Carbopol gel base further enhances the utility of the formulation for topical application. The final transfersomal gel shows superior performance compared to conventional formulations, including sustained drug release over an extended period (up to 24 hours) and significantly higher antifungal activity [2] [1]. This is attributed to the ability of transferosomes to act as a drug reservoir and their enhanced penetration through the stratum corneum barrier [1].
Econazole nitrate is a broad-spectrum imidazole derivative antifungal agent used extensively in the treatment of various cutaneous fungal infections including tinea pedis, tinea cruris, tinea corporis, and cutaneous candidiasis. As a BCS Class II drug, it exhibits high permeability but low solubility, presenting significant formulation challenges. The objective of this application note is to provide a detailed protocol for optimizing Carbopol 940-based gel formulations containing this compound, focusing on achieving optimal physicochemical properties and enhanced drug delivery characteristics for topical application.
Topical gels offer significant advantages over traditional creams and ointments, including improved drug release characteristics, better spreadability, and enhanced patient compliance. The optimization of Carbopol 940 concentration is particularly critical as it directly influences key gel properties such as viscosity, spreadability, drug release profile, and overall stability. These application notes provide researchers with standardized protocols for developing and characterizing this compound topical gel formulations, with comprehensive methodologies for assessing both physical properties and biological performance.
The following materials are required for the preparation of this compound topical gel: this compound API (active pharmaceutical ingredient), Carbopol 940 (gelling agent), Capmul MCM C8 (emollient and solubilizer), propylene glycol (plasticizer), methyl paraben and propyl paraben (preservative system), triethanolamine (pH adjusting agent), and purified water (solvent base).
Table 1: Optimized composition for this compound topical gel formulations
| Ingredients | F1 | F2 | F3 | F4 | F5 | F6 |
|---|---|---|---|---|---|---|
| This compound | 1.00% | 1.00% | 1.00% | 1.00% | 1.00% | 1.00% |
| Capmul MCM C8 | 5.00% | 5.00% | 5.00% | 5.00% | 5.00% | 5.00% |
| Carbopol 940 | 0.75% | 1.00% | 1.25% | 1.50% | 1.75% | 2.00% |
| Propylene glycol | 20.00% | 20.00% | 20.00% | 20.00% | 20.00% | 20.00% |
| Methyl Paraben | 0.15% | 0.15% | 0.15% | 0.15% | 0.15% | 0.15% |
| Propyl paraben | 0.30% | 0.30% | 0.30% | 0.30% | 0.30% | 0.30% |
| Triethanolamine | 2.00% | 2.00% | 2.00% | 2.00% | 2.00% | 2.00% |
| Water (q.s.) | 100% | 100% | 100% | 100% | 100% | 100% |
Source: [1]
Protocol: Visually examine the prepared gel formulations against a white and black background in transparent glass containers. Assess for color, clarity, and presence of particulate matter. Evaluate homogeneity by observing the consistency of the gel structure and absence of aggregates. Acceptance Criteria: Formulations should be transparent and pale yellow in appearance with excellent homogeneity and no visible aggregates [1].
Protocol: Calibrate a digital pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.0). Disperse 1.0 g of gel in 100 mL of purified water and stir continuously. Immerse the electrode in the solution and record the pH value after stabilization. Perform measurements in triplicate for each formulation. Acceptance Criteria: The pH should be approximately 6.0 ± 0.5 to maintain skin compatibility and minimize risk of irritation upon application [1].
Protocol: Determine viscosity using a rotational viscometer with spindle number 6 at 10 rpm. Place approximately 50 g of gel in the sample beaker and allow it to equilibrate to 25°C ± 0.5°C. Lower the spindle into the sample and record the viscosity reading after stabilization. Conduct measurements in triplicate. Expected Results: Viscosity increases significantly with higher Carbopol 940 concentrations, ranging from approximately 8,000-25,000 cP across the 0.75%-2.00% concentration range [1].
Protocol: Place 1 g of gel between two glass slides (20 × 20 cm) and apply uniform pressure. After one minute, apply weights (50 g) to the upper slide and measure the diameter of the spread circle. Calculate spreadability using the formula: S = M × L / T, where M is the weight tied to the upper slide, L is the length of the glass slide, and T is the time taken. Expected Results: Spreadability decreases with increasing Carbopol 940 concentration due to enhanced viscosity and gel strength [1].
Protocol: Weigh 1 g of gel accurately and dissolve in 100 mL of suitable solvent (methanol:water, 70:30). Shake vigorously for 15 minutes, then filter through a 0.45 μm membrane filter. Dilute the filtrate appropriately and analyze using UV spectrophotometry at 218 nm. Calculate drug content using a pre-established calibration curve. Acceptance Criteria: Drug content should be 95%-105% of the labeled claim [1].
Table 2: Physical characterization results for this compound gel formulations
| Formulation | Physical Appearance | Color | Homogeneity | pH | Viscosity (cP) | Spreadability (g.cm/s) |
|---|---|---|---|---|---|---|
| F1 | Transparent | Pale yellow | No aggregates | 6.0 ± 0.2 | ~8,000 | High |
| F2 | Transparent | Pale yellow | No aggregates | 6.0 ± 0.2 | ~12,000 | Moderate |
| F3 | Transparent | Pale yellow | No aggregates | 6.0 ± 0.2 | ~16,000 | Moderate |
| F4 | Transparent | Pale yellow | No aggregates | 6.0 ± 0.2 | ~20,000 | Low |
| F5 | Transparent | Pale yellow | No aggregates | 6.0 ± 0.2 | ~23,000 | Low |
| F6 | Transparent | Pale yellow | No aggregates | 6.0 ± 0.2 | ~25,000 | Very Low |
Source: [1]
Protocol:
Expected Results: All this compound gel formulations should demonstrate significant zones of inhibition against test organisms, with the blank gel showing no antifungal activity. Formulations with optimized drug release profiles may show larger inhibition zones compared to others [1].
Protocol:
Protocol:
Table 3: In vitro release profile and kinetic parameters for this compound gels
| Formulation | % Drug Release (24 hrs) | Release Model (Best Fit) | Release Exponent (n) | Release Mechanism |
|---|---|---|---|---|
| F1 | ~95% | Korsmeyer-Peppas | 0.65 | Anomalous transport |
| F2 | ~90% | Korsmeyer-Peppas | 0.63 | Anomalous transport |
| F3 | ~85% | Korsmeyer-Peppas | 0.61 | Anomalous transport |
| F4 | ~80% | Korsmeyer-Peppas | 0.59 | Anomalous transport |
| F5 | ~75% | Korsmeyer-Peppas | 0.58 | Anomalous transport |
| F6 | ~70% | Korsmeyer-Peppas | 0.56 | Anomalous transport |
Source: [1]
The following diagram illustrates the complete experimental workflow for developing and optimizing this compound Carbopol gel formulations:
Diagram 1: Comprehensive workflow for this compound Carbopol gel formulation development and optimization
The following diagram illustrates the drug release mechanism from Carbopol gel matrices:
Diagram 2: Drug release mechanism from Carbopol gel matrix following anomalous transport
The optimization of Carbopol 940 concentration is critical for developing effective this compound topical gel formulations. Based on comprehensive characterization studies, formulations containing 1.0%-1.5% Carbopol 940 provide the optimal balance between rheological properties, drug release characteristics, and patient acceptability. The Korsmeyer-Peppas model accurately describes the release kinetics, with n values between 0.5-1.0 confirming an anomalous transport mechanism governed by both diffusion and polymer relaxation.
For future development, researchers should consider incorporating enhanced solubility approaches such as nanoemulgel systems, which have demonstrated improved drug release profiles (up to 94.2% over 24 hours) and amorphous transformation of this compound, potentially enhancing therapeutic efficacy. Additionally, conducting accelerated stability studies as per ICH guidelines and in vivo pharmacodynamic evaluations would further validate the clinical potential of the optimized formulations.
1. Introduction The cup plate method, or agar well diffusion assay, is a standard technique used in pharmaceutical development to evaluate the in vitro antimicrobial activity of topical formulations. This application note details the protocol employed to assess the antifungal efficacy of a novel econazole nitrate gel against common fungal pathogens, specifically Candida albicans and Aspergillus fumigatus [1].
2. Materials and Equipment
3. Experimental Protocol
The workflow for the cup plate assay is straightforward, as illustrated below.
Preparation of Inoculated Agar Plates:
Creation of Wells:
Application of Formulations:
Incubation and Diffusion:
Measurement of Zones of Inhibition:
The study confirmed the efficacy of the formulated this compound gel using this method. The table below summarizes the key findings.
Table 1: Antifungal Efficacy Results for this compound Gel [1]
| Test Organism | Formulation Tested | Observation | Conclusion |
|---|---|---|---|
| Candida albicans | This compound Gel | Growth inhibition zone observed | Formulation demonstrated antifungal activity [1]. |
| Aspergillus fumigatus | This compound Gel | Growth inhibition zone observed | Formulation demonstrated antifungal activity [1]. |
| Candida albicans & Aspergillus fumigatus | Standard Blank Gel | No zone of inhibition | Confirms activity is due to this compound, not gel excipients [1]. |
Econazole Nitrate (EC) is a broad-spectrum antifungal agent classified as a Biopharmaceutical Classification System (BCS) Class IV drug, characterized by low solubility and low permeability [1] [2]. This poses a significant challenge for its effective delivery in topical formulations.
Nanoemulsions (NEs) are transparent, thermodynamically stable, isotropic systems consisting of oil, surfactant, co-surfactant, and water, with droplet sizes typically ranging from 20 to 400 nm [1]. Incorporating a nanoemulsion into a hydrogel creates a nanoemulgel, which combines the advantages of a high penetration-enhancing capability of NE with the prolonged residence time and user-friendly application of a hydrogel [1] [3].
The pseudo-ternary phase diagram is an essential pre-formulation tool used to visually map the concentrations of oil, surfactant/co-surfactant mixture (S-mix), and water that will form a stable, clear nanoemulsion [4].
The first step involves identifying components in which this compound has high solubility.
The following table summarizes solubility data reported in recent studies, which is critical for selecting the oil, surfactant, and co-surfactant.
| Component Type | Component Name | Reported Solubility of this compound | Source/Reference |
|---|---|---|---|
| Oils | Peppermint Oil | Selected based on high solubility | [1] |
| Oleic Acid | 66.0 mg/mL | [3] | |
| Eucalyptus Oil | Evaluated | [1] | |
| Olive Oil | Evaluated | [1] | |
| Surfactants | Tween 40 | Selected based on high solubility | [1] |
| Tween 80 | 11.23 mg/mL | [3] | |
| Brij 35 | Evaluated | [1] | |
| Co-Surfactants | Propylene Glycol (PG) | Selected based on high solubility | [1] |
| PEG 400 | 3.8 mg/mL | [3] | |
| Glycerol | Evaluated | [1] |
Experimental Protocol: Solubility Determination
This diagram identifies the precise region of component ratios that form a stable nanoemulsion [4].
Experimental Protocol: Water Titration Method
The following diagram illustrates the logical workflow for this experimental phase.
Once a stable formulation point is identified from the phase diagram, you can proceed with drug loading and preparation.
Experimental Protocol: Drug-Loaded Nanoemulsion
Formulations that pass thermodynamic stability tests should be characterized for key properties.
| Parameter | Method of Analysis | Typical Target/Result | | :--- | :--- | :--- | | Thermodynamic Stability | Heating-Cooling Cycle (4°C & 45°C for 48 h each); Centrifugation (3000 rpm for 30 min) | No phase separation, cracking, or creaming [2] | | Droplet Size & PDI | Dynamic Light Scattering (DLS) | 80 - 200 nm; PDI < 0.3 indicates a narrow size distribution [1] [3] | | Zeta Potential | Electrophoretic Light Scattering | | > |±20| mV indicates good physical stability [3] | | Viscosity | Rotational Viscometer | ~4000 - 6000 cP (for nanoemulgel) [3] | | pH | pH Meter | 5.6 - 6.5 (to match skin pH) [1] | | Drug Content | HPLC (using validated method) | Close to 100% (e.g., 96-99%) [1] [3] |
To enhance viscosity for topical application, the optimized nanoemulsion can be incorporated into a gel base.
Protocol: Preparation of Nanoemulgel
The entire workflow, from preformulation to the final nanoemulgel, is summarized in the following diagram.
The table below summarizes three advanced formulation strategies identified in the literature for enhancing Econazole Nitrate skin permeability.
| Formulation Type | Key Components | Optimized Particle Size (nm) | Entrapment Efficiency (%) | Key Performance Findings |
|---|
| Flexisomal Nanocarriers [1] [2] | Soya phosphatidylcholine, Sodium deoxycholate, Sepineo P600 (gel) | 249.5 ± 3.48 | 88.6 ± 0.89 | • 24.68% drug diffusion from gel • High skin deposition & zone of inhibition • Enhanced deep skin layer penetration (CLSM) | | Hydrophilic Multiple Emulsion [3] | Water-in-oil-in-water (W/O/W) system | Information missing | Information missing | • Significantly higher skin permeation vs. commercial product • Effective skin accumulation (40-130 ppm) surpassing MIC values | | NLC-Hybrid Film-Forming System [4] | Nanostructured Lipid Carriers (NLC), Film-Forming Polymer | 199 | 92.5 | • 1.5x higher skin permeation vs. commercial product • 3x higher drug deposition in epidermis • Prolonged antifungal activity from improved adhesion |
Q1: How can I improve the stability and skin deposition of my flexisomal formulation?
A: Implementing a Quality by Design (QbD) approach is critical. Follow this workflow for systematic development and optimization [1] [2]:
Q2: My nanostructured lipid carrier (NLC) gel has low diffusion. What factors should I investigate?
A: Low drug diffusion often relates to formulation composition and particle characteristics. Focus on:
Q3: I need a formulation with prolonged skin adhesion. What is a suitable strategy?
A: Consider hybridizing your nanocarriers with a Film-Forming System (FFS). After application, the liquid formulation evaporates to form a transparent, hard-to-remove film on the skin. This film:
Protocol 1: Formulating and Evaluating Flexisomes using QbD [1] [2]
Protocol 2: In Vitro Skin Permeation and Deposition Study [3] [4]
The following workflow diagram illustrates the skin permeation study setup and the mechanism of enhanced delivery for flexible nanocarriers:
Here are some frequently encountered challenges that can lead to low encapsulation efficiency and their potential solutions:
| Problem Area | Specific Issue | Proposed Solution | Key Supporting Evidence |
|---|---|---|---|
| Formulation Composition | Drug leaching out during formation/storage. | Incorporate a stabilizer like Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) at a 1:1 drug-to-carrier ratio. [1] | A 1:1 ratio provided the best balance between drug release and stability, preventing drug crystallization. [1] |
| Surfactant & Lipid Selection | Inefficient drug loading or vesicle instability. | Use Tween 80 as a surfactant. For flexible vesicles (flexisomes/ethosomes), use Soya Phosphatidylcholine (SPC) with Sodium Deoxycholate as an edge activator. [1] [2] | HP-β-CD with Tween 80 achieved good particle stability. [1] An optimized flexisomal formulation with SPC and sodium deoxycholate achieved 88.6% EE. [2] |
| Drug-Polymer Ratio | Inadequate space or interactions for drug loading. | For polymeric micelles, use a high drug-to-polymer ratio. A ratio of 1:60 (EN: Poloxamer) was found to be optimal. [3] | A 1:60 ratio in Poloxamer-based micelles resulted in a high cumulative drug permeation of 83.2%, indicating efficient loading and release. [3] |
| Nanoparticle System | The chosen system is inherently unsuitable for high EN loading. | Consider switching to a silica-based system. Mesoporous silica nanoparticles (MSNs) offer high loading capacity due to their extensive surface area. [4] | EN-loaded MSNs demonstrated a high drug release profile (68% for EN) and enhanced synergistic antifungal efficacy. [4] |
For easy comparison, the table below summarizes successful formulation parameters and their outcomes from recent literature.
| Nanoparticle System | Key Composition | Preparation Technique | Encapsulation Efficiency / Drug Loading | Key Characterization Results |
|---|---|---|---|---|
| Polymeric Micelles [3] | Poloxamer 407 & 188; Drug:Polymer = 1:60 | Rotary Evaporation | Not specified; Cumulative Drug Permeation: 83.2% | Size: N/A; Zeta Potential: N/A; 3.42-fold increase in ex vivo corneal permeability vs. drug solution. |
| Flexisomes [2] | Soya Phosphatidylcholine, Sodium Deoxycholate | Thin-film hydration & sonication | EE: 88.6% | Size: 249.5 nm; PDI: N/A; Zeta Potential: -22.5 mV; Deformability Index: 31.75. |
| Nanoemulgel [5] | Oleic acid (oil), Tween 80 (S), PEG 400 (Co-S) | High-speed homogenization | Drug Content: 96.08% | Particle Size (Nanoemulsion): 192.4 nm; PDI: 0.209; Zeta Potential: -30.96 mV; Drug Release (24h): 94.2%. |
| Mesoporous Silica Nanoparticles (MSNs) [4] | Silica nanoparticles co-encapsulating EN & Triamcinolone | Central Composite Rotatable Design (CCRD) | EN Release: 68%; TA Release: 70% | Size: 450-600 nm; Zeta Potential: -25 mV; Yield: 85%; Superior antifungal activity & wound healing. |
| Spray-Dried Nanosuspension [1] | HP-β-CD (1:1 drug:carrier), Tween 80 | Nano-Spray Drying | Process Yield: 79.1 - 84.9% | Particle Size: 148 - 294 nm; Sustained drug release profile. |
Here are detailed methodologies for two common and effective preparation techniques as described in the search results.
This protocol uses a Quality by Design (QbD) approach for optimization.
EE% = (Total drug added - Free drug) / Total drug added × 100This method involves first creating a nanoemulsion and then incorporating it into a gel.
The following diagrams outline the systematic approach to optimization and the mechanism of drug release from nanoparticles.
Here are answers to common questions you might encounter during formulation.
| Question | Evidence-Based Answer & Implication |
|---|---|
| Why does my nanoemulsion show phase separation after preparation? | This indicates failed thermodynamic stability tests. Implication: The formulation composition (oil, surfactant, co-surfactant) is not optimal, or the emulsification process was ineffective. |
| How can I improve my nanoemulsion's stability? | Ensure it passes heating-cooling cycles and centrifugation tests. Implication: These tests screen for stable formulations before further characterization [1]. |
| Does the type of surfactant used affect stability? | Yes, the surfactant's chemical structure is a critical factor. Implication: Surfactant choice influences long-term stability, even when HLB values are similar. Systematic screening is necessary [2]. |
| Why is my formulation cloudy or highly viscous? | Cloudiness suggests droplet size is too large (>~100-200 nm). High viscosity (e.g., 4000-6000 cp) can be formulation-dependent. Implication: Optimize homogenization parameters (pressure, cycles) or adjust surfactant/oil ratios [1]. |
The table below summarizes quantitative data from research for your reference and comparison.
| Evaluation Parameter | Reported Result / Method | Experimental Details / Significance | | :--- | :--- | :--- | | Thermodynamic Stability Tests | Heating-Cooling Cycle & Centrifugation [1] | Formulations exposed to temperature stress (e.g., 4°C and 40°C for 48 hours each) and centrifugation (e.g., 3500 rpm for 30 min). Stable formulations show no phase separation. | | Droplet Size (Z-Average) | 192.4 nm (by dynamic light scattering) [3] | A smaller size (typically 20-200 nm) and low PDI indicate a uniform, stable emulsion. PDI of 0.209 suggests a narrow size distribution. | | Zeta Potential | -30.96 mV [3] | A high absolute value (typically > |±30 mV|) signifies strong electrostatic repulsion between droplets, preventing aggregation and enhancing physical stability. | | Viscosity | 4000 - 6000 cP (for different batches) [1] | Higher viscosity (e.g., Batch F5) can improve topical application and skin adherence. Measured using a viscometer. | | Drug Content & Release | Drug Content: 96.08%; Drug Release: 94.2% over 24 hrs [3] | High drug content indicates efficient encapsulation. Sustained release over 24 hours suggests potential for reduced application frequency. |
This is a crucial first step to screen formulations [1].
This method uses high energy to create small droplets [3] [4].
Understanding the theory behind stability helps in proactive troubleshooting. The following diagram illustrates the key mechanisms of nanoemulsion destabilization and the corresponding evaluation methods used to detect them.
This workflow shows that Ostwald ripening is often the primary long-term instability mechanism for nanoemulsions. It occurs due to the difference in solubility between small and large droplets, driven by the Kelvin effect, leading to the growth of large droplets at the expense of small ones over time [4]. High mechanical stress from centrifugation tests can accelerate coalescence, which is the merging of two droplets into one.
The table below summarizes quantitative data from research on Econazole Nitrate gel formulations to help you establish benchmark targets [1] [2].
| Formulation Variable | Impact on Viscosity | Impact on Spreadability | Optimal/Tested Range | Key Findings |
|---|---|---|---|---|
| Carbopol 940 Concentration | Significant increase with higher concentration [1] [2] | Significant decrease with higher concentration [1] [2] | 0.75% - 2.0% [1] [2] | Higher concentration (1.75-2%) increases gel strength but reduces spreadability; requires balance [1] [2]. |
| Drug Content | Indirect effect via formulation homogeneity | Indirect effect via formulation homogeneity | ~96% - 97% [3] [4] | Uniform drug distribution is crucial for consistent performance and release profile [3] [5]. |
| Formulation pH | Affects Carbopol polymer swelling, thus viscosity [4] | Indirectly affected by viscosity changes | 5.5 - 6.5 [1] [2] [4] | A pH of ~6.0 is ideal for skin compatibility and optimal Carbopol activation [1] [2]. |
This is a standard method for preparing a gel base for evaluation, adapted from research [1] [2].
The following workflow diagram outlines the core gel formulation and evaluation process:
Q1: My gel formulation is too watery and lacks viscosity. What could be the reason?
Q2: My gel is too thick and difficult to spread. How can I improve its spreadability?
Q3: I am observing phase separation in my emulgel. What steps can I take to stabilize it?
Q4: The drug release from my gel is lower than expected. What factors can influence this?
The following decision tree can help you systematically diagnose and address common gel formulation issues:
Here are answers to some specific challenges you might encounter during development.
Q1: How can I improve the solubility and dissolution of Econazole Nitrate in a gel matrix to enhance content uniformity? this compound is a BCS Class II drug with low solubility and high permeability, which can lead to uniformity challenges [1]. To address this:
Q2: What are the critical factors affecting drug content uniformity when scaling up a Carbopol gel? The concentration of the gelling agent is a critical process parameter (CPP) that directly impacts Critical Quality Attributes (CQAs) like viscosity and drug release, which are linked to uniformity.
Q3: My formulation shows good initial content uniformity, but it changes over time. What could be the cause? This can be due to physical or chemical instability.
Here are detailed methodologies for two essential experiments cited in the search results.
Protocol 1: Determination of Drug Content in a Gel Formulation [3]
This validated UV spectrometric method can be used to assess the content uniformity of this compound in a gel.
Protocol 2: Preparation of this compound Topical Gel using Carbopol 940 [1]
This protocol describes a standard method for preparing a gel, where process controls are vital for uniformity.
The following tables consolidate quantitative data from recent studies to aid in your formulation design.
Table 1: Formulation Compositions of this compound Gels [1]
| Ingredient | Function | F1 (%) | F2 (%) | F3 (%) | F4 (%) | F5 (%) | F6 (%) |
|---|---|---|---|---|---|---|---|
| This compound | API | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| Capmul MCM C8 | Solubilizer/Emollient | 5.00 | 5.00 | 5.00 | 5.00 | 5.00 | 5.00 |
| Carbopol 940 | Gelling Agent | 0.75 | 1.00 | 1.25 | 1.50 | 1.75 | 2.00 |
| Propylene Glycol | Plasticizer/Solvent | 20.00 | 20.00 | 20.00 | 20.00 | 20.00 | 20.00 |
| Methyl Paraben | Preservative | 0.15 | 0.15 | 0.15 | 0.15 | 0.15 | 0.15 |
| Propyl Paraben | Preservative | 0.30 | 0.30 | 0.30 | 0.30 | 0.30 | 0.30 |
| Triethanolamine | Neutralizing Agent | 2.00 | 2.00 | 2.00 | 2.00 | 2.00 | 2.00 |
| Water (q.s.) | Solvent | to 100 | to 100 | to 100 | to 100 | to 100 | to 100 |
Table 2: Characterization of Formulated Gels and Advanced Systems
| Formulation | CQA: Viscosity | CQA: pH | CQA: Drug Content | CQA: Particle Size (for NE) | Key Finding |
|---|---|---|---|---|---|
| Gels (F1-F6) [1] | Increases with Carbopol % | ~6.0 (All) | N/S* | Not Applicable | Higher Carbopol conc. decreases drug release rate. |
| Nanoemulgel [2] | N/S* | N/S* | 96.08% | 192.4 nm | Showed 94.2% drug release over 24 hrs & better antifungal activity. |
| Flexisomal Hydrogel [4] | N/S* | N/S* | N/S* | 249.5 nm | Showed higher skin deposition and zone of inhibition. |
| *N/S: Not Specified in the sourced abstract. |
For persistent uniformity issues, a more systematic Quality by Design (QbD) approach is recommended.
The selection of excipients is primarily based on the maximum solubility of Econazole Nitrate in various components. The following table summarizes key data from recent studies to guide your selection [1].
| Component | Type | Example | Solubility of this compound | Rationale & Notes |
|---|---|---|---|---|
| Oil Phase | Long-chain triglyceride / Fatty acid | Oleic Acid | 66 mg/ml | Highest drug solubility; forms the lipophilic core of the nanoemulsion [1]. |
| Surfactant | Non-ionic (High HLB) | Tween 80 | 11.23 mg/ml | Stabilizes Oil-in-Water (O/W) nanoemulsions; suitable for topical delivery [1]. |
| Co-surfactant | Short-chain polymer / alcohol | PEG 400 | 3.8 mg/ml | Works synergistically with Tween 80 to improve flexibility and stability of the interfacial film [1]. |
This surfactant/co-surfactant system can be visualized as forming a stable layer around the oil droplets:
Here is a standard workflow for formulating and evaluating a this compound nanoemulsion, integrating methods from the research.
Before gelling, the nanoemulsion must be characterized. Here are the expected results from an optimized batch [1]:
| Parameter | Target / Expected Outcome | Evaluation Method |
|---|---|---|
| Globule Size & PDI | ~190-215 nm; PDI <0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | ±30 mV or higher | Electrophoretic Light Scattering |
| Drug Content | 95% - 98% | UV Spectrophotometry / HPLC |
Here are answers to frequently asked questions regarding challenges in nanoemulsion development.
Q1: My nanoemulsion is unstable and shows phase separation after a few hours. What could be the cause?
Q2: The droplet size of my nanoemulsion is too large. How can I reduce it?
Q3: How can I convert the liquid nanoemulsion into a more user-friendly topical gel?
After preparing your final nanoemulgel, follow this characterization workflow to ensure quality and performance.
The tests for each stage include:
The following table summarizes findings from various studies, which can serve as benchmarks or references for your own IVIVC efforts.
| Formulation Type | Key In Vitro/Ex Vivo Findings | Correlation with In Vivo | Reference Methodologies |
|---|---|---|---|
| Thermosensitive In-Situ Gel (Poloxamer 407/188) [1] [2] | Gel strength (G'>G") & sustained release at 37°C; Anomalous diffusion kinetics at pH 4.5. | Effective in treating vaginal candidiasis in animal models; histopathology supported efficacy. | Rheology: Analyze G' (storage) and G" (loss) moduli at 20°C and 37°C. Drug Release: Use Franz cells with synthetic membranes at physiological pH. |
| Multiple Emulsion (ME) [3] | Pseudoplastic, thixotropic rheology; significantly higher skin permeation than commercial cream. | Similar skin retention and MIC values to commercial cream, confirming efficacy with improved targeting to deep epidermis. | Skin Permeation: Use human skin in vertical Franz diffusion cells. Compare both permeation levels and skin accumulation. |
| Conventional Gels (Carbopol/Sodium Alginate) [4] [5] | Drug release fits Korsmeyer-Peppas model (n>0.5, <1), indicating drug release by diffusion and gel swelling. | Primarily in vitro & ex vivo data; demonstrates the impact of gelling agent concentration on release profile. | In Vitro Release: Cellophane/membrane in diffusion apparatus with pH 7.4 buffer. Analysis: Fit data to Korsmeyer-Peppas model to understand release mechanism. |
| Market Creams (BE Study) [6] [7] | In Vitro Release Test (IVRT): Good correlation with in vivo. Ex Vivo Skin Uptake: Mirrored in vivo equivalence. Ex Vivo Clearance: Did not parallel in vivo (lacks microcirculation). | Stratum Corneum (SC) drug uptake in porcine skin ex vivo was predictive of human in vivo outcomes for bioequivalence. | Ex Vivo Tape-Stripping: Use dermatomed porcine skin in Franz cells. Apply formulation for 6h, then tape-strip to quantify drug in Stratum Corneum (SC). |
| Mesoporous Silica Nanoparticles (MSNs) [8] | Sustained drug release; enhanced antifungal efficacy in cell culture and animal models; reduced skin irritation. | Superior in vivo antifungal efficacy and wound healing in a rabbit model compared to pure drug suspension. | In Vivo Antifungal Model: Induce infection in rabbits; treat with formulation and assess culture, wound healing, and histopathology. |
Here are answers to specific issues you might encounter during your experiments.
The primary challenge is that the site of action for most topical antifungals is within the skin layers, not the systemic circulation. The drug must be released from the formulation, penetrate the skin, and reach the target pathogen in sufficient concentration. This complex journey is influenced by many factors that are difficult to simulate perfectly in the lab [6] [7]:
| Problem | Potential Causes | Suggested Solutions |
|---|
| Good in vitro release, but poor in vivo efficacy. | The formulation may not release the drug effectively on the skin or fails to penetrate the stratum corneum. The in vitro membrane may not be a good skin surrogate. | Use ex vivo tape-stripping with human or porcine skin to measure actual SC uptake, which often correlates better with in vivo efficacy [6] [7]. Ensure your in vitro release test (IVRT) uses appropriate membranes and conditions that are discriminatory. | | High skin permeation in vitro, but low clinical effect. | The drug may be passing through the skin into deeper tissues (and potentially systemic circulation) instead of accumulating at the target site in the epidermis. | Focus on measuring drug retention in the skin layers, not just permeation through it. Skin retention is often a better predictor of antifungal efficacy [3]. Consider using advanced formulations like solid lipid nanoparticles (SLNs) or mesoporous silica nanoparticles (MSNs) that are designed to enhance skin retention [8] [9]. | | Ex vivo model shows drug accumulation, but in vivo clearance is rapid. | The ex vivo model lacks a functioning blood and lymphatic system that clears the drug from the skin in a living subject [6] [7]. | This is a known limitation. Use ex vivo data to assess initial uptake, not long-term pharmacokinetics. Complement ex vivo studies with in vivo pharmacodynamic models (e.g., fungal infection in animals) [8]. |
To navigate these challenges, a multi-faceted experimental approach is recommended. The following diagram outlines a strategic workflow that integrates the methodologies discussed.
This structured approach, combining multiple methods, provides the best chance to understand and correlate your formulation's performance from the lab to the clinic [6] [7].
Research is moving towards more sophisticated formulations and testing models:
The table below summarizes the essential information for the initial scale-up of Econazole Nitrate's active pharmaceutical ingredient (API), based on a production cost analysis report [1].
| Aspect | Details |
|---|---|
| Industrial Process Name | Production via O-alkylation [1] |
| Key Raw Materials | Imidazole, ethanol, p-chlorobenzyl chloride [1] |
| Reaction Steps | 1. Combine imidazole with brominated 2,4-dichloroacetophenone. 2. Reduce resulting ketone to alcohol using sodium borohydride. 3. Perform O-alkylation of the alcohol with 2,4-dichlorotoluene. 4. Acidify with nitric acid to form this compound salt [1]. | | Reaction Conditions | Use of sodium hydride in a solvent (e.g., toluene), often with a phase transfer catalyst like PEG-200 [1]. | | Purification Steps | Filtration, water washing, recrystallization, and drying [1]. | | Key Properties | Molecular Weight: 444.69 g/mol; Melting Point: 158-163°C; LogP: ~4.67-5.35 [1]. |
This process can be visualized in the following workflow:
This compound is a BCS Class II drug (low solubility, high permeability), making solubility a primary challenge during formulation [2]. Recent research focuses on gel-based systems for faster drug release compared to creams [3] [2].
The table below outlines the composition and key findings from a study that developed a topical gel using Carbopol 940 as the gelling agent [2].
| Component | Function | Concentration (% w/w) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1.00% |
| Carbopol 940 | Gelling Agent | 0.75% - 2.00% (Optimized: 1.00%) |
| Capmul MCM C8 | Emollient and Solubilizer | 5.00% |
| Propylene Glycol | Plasticizer / Solubility Enhancer | 20.00% |
| Methyl & Propyl Paraben | Preservatives | 0.15% & 0.30% |
| Triethanolamine | pH Neutralizing Agent | 2.00% |
| Water | Solvent (q.s.) | To 100% |
Key Characterization Results & Scale-Up Insights [2]:
Here is a detailed methodology for formulating and evaluating a this compound topical gel, based on the published research [2].
1. Formulation Process: * Step 1: Disperse the required quantity of Carbopol 940 in purified water and allow it to hydrate for several hours to form a clear gel. * Step 2: Dissolve this compound in a viscous mixture of propylene glycol and Capmul MCM C8. Ensure complete dissolution. * Step 3: Add the drug solution from Step 2 to the Carbopol gel base from Step 1. Mix slowly and thoroughly to ensure homogeneity, avoiding air entrapment. * Step 4: Neutralize the mixture by adding Triethanolamine until a pH of approximately 6.0 is reached. This will cause the gel to thicken. * Step 5: Incorporate the preservatives (Methyl and Propyl Paraben) into the final gel.
2. Critical Quality Tests: * Drug Content Uniformity: Assay the drug content in multiple samples from the same batch using a validated UV-Vis spectrophotometry or HPLC method to ensure uniform distribution [2]. * Viscosity: Measure viscosity using a viscometer (e.g., Brookfield) with an appropriate spindle at a defined speed and temperature. This is critical for batch-to-batch consistency and product feel [2]. * Spreadability: Determine by placing a known weight on two glass slides with the gel sandwiched in between; the diameter the gel spreads to or the time taken to spread is measured [2]. * In-Vitro Drug Release: Use a Franz diffusion cell apparatus with a synthetic membrane. Take samples at predetermined time intervals and analyze the drug concentration to create a release profile [2].
The search results provide a solid foundation for the initial stages of process and formulation design. However, specific troubleshooting guides for large-scale reactor operations, purification yields, and long-term stability issues were not available in the public domain.
To bridge these gaps, I suggest you:
The synergistic effect of the Econazole Nitrate (EN) and Triamcinolone Acetonide (TA) combination stems from the complementary mechanisms of its two components, which target different aspects of inflammatory fungal infections.
A 2024 study developed co-encapsulated EN and TA loaded in mesoporous silica nanoparticles (EN–TA–MSNs) to overcome limitations of conventional creams, such as short duration of action, skin irritation, and poor drug penetration [6]. The design and outcomes of this key experiment are summarized below.
Table 1: Key Experimental Findings from EN-TA Nanoparticle Study
| Experimental Parameter | EN-TA–MSNs (Optimized Nanoparticles) | Suspension of Pure EN-TA Drugs | Interpretation of Results |
|---|
| In Vitro Drug Release | EN: 68% TA: 70% [6] | Data not fully specified, but lower than MSNs [6] | Nanoparticles provided a more controlled and complete release profile of both drugs. | | Cytotoxicity (Cell Survival) | 90% cell survival rate [6] | 85% cell survival rate [6] | The nanoparticle formulation was less toxic to cells, indicating improved safety and biocompatibility. | | In Vivo Antifungal Efficacy | Only 1 out of 6 animals showed a positive culture test [6] | Inferior fungal clearance compared to MSNs [6] | Nanoparticles were more effective at eradicating a Candida albicans infection in a live model. | | Inhibitory Zone (Day 14) | 15.90 mm [6] | 13.90 mm [6] | The nanoparticles produced a larger zone of fungal inhibition, demonstrating superior antifungal activity. | | Skin Irritation (Erythema) | No erythema [6] | Showed a four-fold grade of erythema [6] | The novel formulation eliminated the skin irritation commonly associated with the pure drug mixture. |
The following diagram outlines the workflow for the preparation and evaluation of the EN-TA-loaded nanoparticles, as described in the study:
Summary of Key Methodological Steps:
The experimental data demonstrates that the combination of EN and TA in a single nanoparticle system creates a synergistic therapeutic profile that is superior to the simple mixture of pure drugs.
For researchers, this highlights the importance of drug delivery system design. The synergy is not just from the drugs' pharmacological actions but is significantly amplified by the nano-encapsulation, which enhances drug release, penetration, and retention at the site of action.
The table below summarizes the key characteristics of representative HPLC and CZE methods for determining Econazole Nitrate in cream formulations.
| Feature | HPLC (Stability-Indicating) [1] | HPLC (Multi-Component) [2] | Capillary Zone Electrophoresis (CZE) [3] |
|---|---|---|---|
| Analytical Principle | Reversed-phase chromatography | Reversed-phase chromatography with DAD | Electrophoretic mobility in a capillary |
| Stationary Phase | RP-18 (C18) column | C8 column | Fused-silica capillary (31.5 cm x 50 μm I.D.) |
| Mobile Phase / Background Electrolyte | Methanol / Aqueous ammonium carbonate / Tetrahydrofurane [1] | Gradient: Methanol / 0.2% Phosphoric acid (pH 3.0) [2] | 20 mmol/L Phosphate buffer (pH 2.5) [3] |
| Detection | UV (Internal standard quantification) | DAD (225 nm for EN & BA; 242 nm for TA; 290 nm for BHA) [2] | Direct UV at 200 nm [3] |
| Run Time | Information missing in search results | ~18.4 min for EN [2] | ~1.2 min for EN [3] |
| Linearity Range | 5-15 mg/g [1] | 1.5-300 μg/mL [2] | Information missing in search results (Correlation coefficient: 0.9995) [3] |
| Accuracy (% Recovery) | 98.7 - 100.2% [1] | Correlation coefficients >0.9999 for all analytes [2] | 98.1 - 102.5% [3] |
| Precision (RSD) | <1% (n=10) [1] | Thoroughly validated (exact values not stated) [2] | <2.0% (Intra- and inter-day) [3] |
| Key Advantages | Stability-indicating; High reproducibility [1] | Simultaneous determination of 4 compounds; Stability-indicating; Peak purity confirmation [2] | Very fast analysis; Simple sample preparation; Low solvent consumption [3] |
Here is a detailed breakdown of the experimental methodologies cited in the search results.
The workflow diagrams below illustrate the logical decision-making process for selecting the appropriate analytical technique.
Figure 1: A decision workflow for selecting between HPLC and CE
Figure 2: A summary of the core advantages and limitations of each technique
For researchers and scientists developing analytical methods for this compound, the choice between HPLC and CZE depends heavily on the specific application and laboratory priorities.
The table below summarizes the in vitro antifungal and antibacterial spectra of econazole and key systemic azoles. Note that R indicates common or intrinsic resistance, while blank cells denote that activity is not typically reported or is insignificant for clinical use.
| Pathogen | Econazole | Clotrimazole | Fluconazole | Itraconazole | Voriconazole | Isavuconazole |
|---|---|---|---|---|---|---|
| Dermatophytes | ||||||
| Trichophyton spp. | Active [1] [2] | Active | Active | Active | Active | Active |
| Microsporum spp. | Active [1] [2] | Active | Active | Active | Active | Active |
| Epidermophyton floccosum | Active [1] [2] | Active | Active | Active | Active | Active |
| Yeasts | ||||||
| Candida albicans | Active [1] [2] | Active | Active | Active | Active | Active |
| Candida glabrata | Information Missing | Information Missing | Susceptible-Dose Dependent[R] | Susceptible-Dose Dependent[R] | Susceptible-Dose Dependent | Active |
| Candida krusei | Information Missing | Information Missing | R [3] | Variable | Active [3] | Active [3] |
| Candida auris | Information Missing | Information Missing | ~90% R [4] | Information Missing | Step-down therapy [3] | Limited use [3] |
| Molds | ||||||
| Aspergillus fumigatus | Active in vitro [1] | Information Missing | R | Active | Front-line therapy [3] | Active [3] |
| Fusarium spp. | Information Missing | Information Missing | R | Variable | Active [3] | Information Missing |
| Mucorales (Zygomycetes) | Information Missing | Information Missing | R | R | R [3] | Active [3] |
| Other Fungi | ||||||
| Malassezia furfur | Active [1] | Active | Active | Active | Active | Active |
| Gram-Positive Bacteria | ||||||
| Staphylococcus aureus | Active [1] | Information Missing | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Streptococcus pyogenes | Active [1] | Information Missing | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Econazole and other azole antifungals share a primary mechanism but differ in their pharmacokinetics and specific binding, which influences their clinical application and resistance profiles.
The diagram below illustrates the primary antifungal mechanism and common resistance pathways.
For researchers comparing antifungal activity, the following standardized methods are crucial for generating reproducible and comparable data.
The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 reference methods are the global standards for determining the Minimum Inhibitory Concentration (MIC) of antifungals against yeasts and molds, respectively [5] [4].
These methods are useful for initial screening and have the advantage of simplicity.
| Antifungal Agent | Candida Species (n=number of isolates) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean (μg/mL) |
|---|---|---|---|---|---|
| Econazole | C. albicans (n=67) [1] | 0.016 - 16 | 8 | 16 | 1.16 |
| C. parapsilosis (n=15) [1] | 0.0625 - 16 | 2 | - | 1.56 | |
| C. tropicalis (n=10) [1] | 0.5 - 16 | 1 | - | 1.70 | |
| Miconazole | C. albicans (n=67) [1] | 0.016 - 16 | 4 | 16 | 0.75 |
| Itraconazole | C. albicans (n=67) [1] | 0.125 - 16 | 16 | 16 | 5.34 |
| Fluconazole | C. albicans (n=67) [1] | 0.25 - 64 | 64 | 64 | 13.45 |
The comparative MIC data presented above was generated using a standardized reference method, ensuring the results are reliable and reproducible for research purposes.
The following workflow outlines the key steps of the CLSI M38-A3 method used in the study [1]:
Key Materials and Reagents [1] [3]:
The core research involves loading Econazole Nitrate (EN) and Triamcinolone Acetonide (TA) into Mesoporous Silica Nanoparticles (MSNs). This approach aims to overcome the limitations of conventional creams, such as poor drug penetration, short duration of action, and skin irritation [1] [2].
Table 1: Key Findings from In Vivo and In Vitro Studies
| Evaluation Parameter | Pure Drugs (EN & TA) | EN-TA Loaded MSNs | Significance & Context |
|---|---|---|---|
| Antifungal Efficacy | 13.90 mm inhibitory zone [1] | 15.90 mm inhibitory zone [1] | Larger inhibitory zone indicates superior antifungal activity against Candida albicans after 14 days [1]. |
| Cell Survival Rate | 85% [1] | 90% [1] | Higher cell survival suggests reduced cytotoxicity of the nanoparticle formulation [1]. |
| Skin Irritation | Four-fold grade of erythema [1] | No grade of erythema [1] | MSNs eliminated the skin redness (erythema) associated with the pure drugs [1]. |
| In Vivo Culture Test | Not specified | Only a single animal showed positive culture [1] | In a rabbit model, MSNs were superior in eradicating fungal infection [1]. |
| Drug Release Profile | Not applicable (pure drugs) | EN: 68%, TA: 70% [1] | Controlled release from the optimized nanoparticle formulation [1]. |
Table 2: Optimized Nanoparticle Formulation and Characteristics
| Parameter | Details / Optimized Value |
|---|---|
| Composition | EN, TA, Mesoporous Silica [1] |
| Optimized Process Variables | Oil: 100 gm, pH: 5.6, Stirring Time: 2 hours [1] |
| Particle Size | 450 - 600 nm [1] |
| Zeta Potential | -25 mV (indicating good physical stability) [1] |
| Percentage Yield | 85% [1] |
Detailed Experimental Protocols:
The combination therapy works through a multi-targeted approach, and research also clarifies the mechanism behind econazole's side effects.
Molecular Target for Skin Irritation: A 2024 study identified that econazole activates the Transient receptor potential ankyrin 1 (TRPA1) channel in sensory neurons [4]. This channel is a known sensor for various chemical irritants.
Current evidence demonstrates that the efficacy and tolerability of this compound for wound healing are significantly enhanced through combination therapy. The most promising data support its combination with Triamcinolone Acetonide delivered via mesoporous silica nanoparticles, which provide controlled release, reduce skin irritation, and synergistically address both infection and inflammation. Understanding the role of TRPA1 activation provides a clear target for mitigating econazole's adverse effects in future formulations.
The table below summarizes the available comparative data on tolerability and efficacy from clinical and user-reported outcomes.
| Antifungal Agent | User-Reported Efficacy & Tolerability [1] [2] | Key Findings from Clinical Studies |
|---|---|---|
| Econazole Nitrate | 7.9/10 rating (80% positive, 15% negative) from 20 user reviews [2]. | As effective as terbinafine in a study of localized tinea infections, with excellent tolerability and a 93.18% cure rate at 4 weeks [3]. |
| Clotrimazole | 8.5/10 rating (82% positive, 9% negative) from 33 user reviews [2]. | Information missing from search results; direct clinical comparison with econazole not available. |
| Sertaconazole | 1 review on Drugs.com; user rating data is limited [1]. | As effective as terbinafine; 77.27% clinical cure rate at 2 weeks, increasing to 93.18% at 4 weeks; excellent tolerability [3]. |
| Terbinafine | 16 reviews on Drugs.com; user rating data is limited [1]. | Clinical cure rate of 73.63% at 2 weeks, increasing to 89.01% at 4 weeks in a study vs. sertaconazole; excellent tolerability [3]. |
| Miconazole | 4.2/10 average rating from 4,239 reviews; specific positive/negative percentages not provided [1]. | Information missing from search results. |
Recent pre-clinical research focuses on improving this compound's delivery and efficacy through advanced formulations like gels and nanoemulgels. The following table outlines the key methodologies and findings from these studies.
| Formulation Type | Experimental Methodology | Key Findings & Implications |
|---|
| Topical Gel [4] [5] | • Preparation: Cold mechanical method using gelling agents like Carbopol 940 or sodium alginate. • Evaluation: Assessed for pH, viscosity, spreadability, drug content, and in vitro drug release using Franz diffusion cells. • Antifungal Activity: Evaluated using the cup plate diffusion method against C. albicans and A. fumigatus. | • Formulations showed good physical properties (pH ~6.0, excellent homogeneity) suitable for skin application [5]. • Gels provided sustained drug release over time, with release mechanisms governed by diffusion and gel swelling [5]. • Exhibited clear inhibition zones against fungi, confirming retained antifungal activity after formulation [5]. | | Nanoemulgel [6] | • Preparation: Econazole was first formulated into a nanoemulsion using high-speed homogenization (Oleic acid, Tween 80, PEG 400), which was then incorporated into a Carbopol gel. • Characterization: Particle size (Zetasizer), zeta potential, drug content, and in vitro drug release. • Antifungal Activity: Zone of inhibition studies compared with a marketed formulation. | • Resulted in a small particle size (~192 nm) and high drug release (94.2% over 24 hours) [6]. • The nanoemulgel showed a larger zone of inhibition compared to a marketed formulation, indicating superior antifungal efficacy [6]. • Enhanced solubility of the drug, which is otherwise poorly soluble [6]. |
For research reproducibility, here are the detailed methodologies for two critical experiments cited.
Checkerboard Microdilution Test (for Synergy) [7]
FICI = (MIC of ECZN in combination / MIC of ECZN alone) + (MIC of drug B in combination / MIC of drug B alone)In Vitro Drug Release Study [4] [6]
This compound, as an imidazole antifungal, works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. The following diagram illustrates this primary mechanism and an additional, potential pathway identified in recent research.
Diagram Title: Econazole's Antifungal Mechanism and a Potential Secondary Pathway
The diagram highlights that while econazole's primary and established target is fungal ergosterol synthesis, one study has identified a potential secondary effect on the PI3K pathway in human lung cancer cells in vitro [8]. This should be considered a preliminary finding for potential drug repurposing, not part of its core antifungal activity.
Irritant